8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class, characterized by a spirocyclic hydantoin core fused with a piperidine ring. The substitution at the 8-position with a 4-(trifluoromethyl)pyrimidin-2-yl group confers distinct electronic and steric properties, influencing its biological activity. Spirohydantoins are known for modulating hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), particularly PHD1–3, leading to stabilization of HIF-α and upregulation of erythropoietin (EPO) for anemia treatment .
Properties
IUPAC Name |
8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)7-1-4-16-9(17-7)20-5-2-11(3-6-20)8(21)18-10(22)19-11/h1,4H,2-3,5-6H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAVKVFSGTYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 360.3 g/mol. The presence of trifluoromethyl and pyrimidine moieties suggests significant interactions with biological targets, particularly in enzymatic pathways and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Mitochondrial Permeability Transition Pore (mPTP) Inhibition :
-
Opioid Receptor Modulation :
- Preliminary data suggest that derivatives of the triazaspiro scaffold can act as selective agonists for delta opioid receptors (DORs). These receptors are implicated in pain modulation and neurological disorders. The compound's ability to bind selectively to DORs was confirmed through docking studies and biological assays .
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Myocardial Infarction Model
In a controlled study involving myocardial infarction models, administration of the compound during reperfusion led to:
- Decreased Apoptotic Rate : The compound significantly reduced the number of apoptotic cells in heart tissue.
- Improved Cardiac Function : Echocardiographic assessments showed enhanced left ventricular function post-treatment.
- Preservation of Mitochondrial ATP Levels : Notably, ATP levels were maintained despite the inhibition of mPTP opening, indicating a protective effect against energy depletion during ischemic events .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1.1 Pyridine-Based Derivatives
- Compound 11 : 8-(3-Methylpyridin-2-yl) derivative. Exhibited potent PHD2 inhibition (IC₅₀ < 100 nM) due to the pyridine ring’s chelation with Fe(II) in the enzyme active site. Crystal structures confirmed its binding mode .
- Compound 15 : 8-(Imidazol-2-yl) derivative. Showed enhanced PHD2 inhibition (IC₅₀ ~50 nM) compared to Compound 11, attributed to stronger Fe(II) coordination by the imidazole group .
- CAS 338408-74-5: 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl] derivative.
2.1.2 Non-Pyridine Derivatives
- Compound 12 (Thiophene) and 13 (Phenol): Both were inactive in PHD2 inhibition, highlighting the necessity of a nitrogen-containing chelating group for metal coordination .
- RS102221: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl)-5-oxopentyl] derivative. Acts as a 5-HT₂C receptor antagonist (IC₅₀ ~10 nM), demonstrating that substituent changes can redirect activity to non-PHD targets .
- WASp-Targeting SMC #13: 8-(2,3-Dihydro-1H-inden-2-yl) derivative. Binds to WASp, inducing degradation and inhibiting malignant hematopoietic cell proliferation. This underscores the scaffold’s versatility in targeting non-HIF pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
